1-Chlorododecane;1-chlorotetradecane
Description
Significance of 1-Chlorododecane (B51209) and 1-Chlorotetradecane (B127486) as Model Halogenated Alkanes for Fundamental Chemical Inquiry
1-Chlorododecane and 1-chlorotetradecane are particularly valued in research due to their structural simplicity and commercial availability. Unlike the complex mixtures of isomers and congeners found in industrial chlorinated paraffins, these compounds consist of a single, well-defined molecular structure. This specificity allows researchers to conduct experiments and interpret results with a high degree of precision, attributing observed effects directly to the molecular properties of the specific chloroalkane.
Their primary role in academic research is as alkylating agents and as precursors in the synthesis of a variety of organic molecules, most notably surfactants. guidechem.comchemicalbook.com The twelve- and fourteen-carbon chains are of an ideal length for the formation of amphiphilic molecules, which are crucial components in detergents, emulsifiers, and other surface-active applications. guidechem.com Furthermore, studies on the metabolic fate of chlorinated paraffins have utilized radiolabelled 1-chlorododecane to understand degradation and excretion pathways, providing insights into the behavior of these compounds in biological systems. nih.gov Research has also explored their use in the chemical modification of biopolymers and as intermediates in the production of pharmaceuticals and agrochemicals. nbinno.com
Historical Context of Research on Primary Long-Chain Chloroalkanes
The study of primary long-chain chloroalkanes is intrinsically linked to the broader history of chlorinated paraffins (CPs), which have been commercially produced since the 1930s. The synthesis of specific long-chain alkyl halides, including 1-chlorotetradecane, dates back to the early 20th century, driven by the need for intermediates in organic synthesis and industrial applications. guidechem.com
Early research focused on developing efficient methods for their synthesis, primarily through the chlorination of the corresponding n-alkanes or the reaction of alcohols with chlorinating agents like thionyl chloride. chemicalbook.com A common laboratory-scale synthesis involves the slow addition of the long-chain alcohol to thionyl chloride, followed by reflux and purification. chemicalbook.com As the industrial importance of related compounds like surfactants grew, so did the academic interest in understanding the fundamental reaction mechanisms and properties of these precursor molecules. The use of 1-chlorododecane in the synthesis of cationic surfactants was a subject of research as early as the late 20th century. chemicalbook.com
Classification within Halogenated Hydrocarbon Chemistry
Halogenated hydrocarbons are organic compounds containing at least one halogen atom. 1-Chlorododecane and 1-chlorotetradecane fall under the specific category of primary haloalkanes.
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes. nih.gov They are typically categorized by their carbon chain length: short-chain (SCCPs, C10–13), medium-chain (MCCPs, C14–17), and long-chain (LCCPs, C>17). nih.gov 1-Chlorododecane, with its 12-carbon chain, falls within the carbon range of SCCPs, while 1-chlorotetradecane, with its 14-carbon chain, is representative of MCCPs.
However, a crucial distinction is that 1-chlorododecane and 1-chlorotetradecane are single, monochlorinated compounds, whereas commercial CPs are complex mixtures with varying degrees of chlorination along the alkane chains. This is why these specific, well-defined molecules are invaluable as models for studying the fundamental properties and behaviors of the broader, more complex CP mixtures, which are noted for their persistence and bioaccumulation potential. researchgate.netresearchgate.netcanada.ca Studies have used compounds like 1-chlorodecane (B1663957) as a model for understanding the metabolic mechanisms of SCCPs. researchgate.net
The defining structural feature of 1-chlorododecane and 1-chlorotetradecane is the presence of a single chlorine atom at the terminal (primary) position of a linear, saturated hydrocarbon chain. This "1-chloro" designation indicates that the chlorine atom is bonded to a carbon atom that is itself bonded to only one other carbon atom. This structural specificity results in predictable chemical reactivity, primarily through nucleophilic substitution reactions at the carbon-halogen bond. The long, unbranched alkyl chain contributes to their nonpolar, hydrophobic nature, making them insoluble in water but soluble in organic solvents. guidechem.comchemicalbook.com
Physicochemical Properties
The following tables summarize key physicochemical properties of 1-chlorododecane and 1-chlorotetradecane, compiled from various scientific sources.
Table 1: Physicochemical Properties of 1-Chlorododecane
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₂₅Cl | chemsynthesis.com |
| Molecular Weight | 204.78 g/mol | chemsynthesis.com |
| Appearance | Clear, colorless liquid | guidechem.comepa.gov |
| Melting Point | -9.3 °C | chemicalbook.comchemsynthesis.com |
| Boiling Point | 260 °C | chemicalbook.comchemsynthesis.com |
| Density | 0.87 g/mL at 20 °C | chemsynthesis.com |
| Refractive Index | 1.4433 at 20 °C | chemsynthesis.com |
| Water Solubility | <0.007 g/L | guidechem.comsigmaaldrich.com |
| CAS Number | 112-52-7 | chemicalbook.com |
Table 2: Physicochemical Properties of 1-Chlorotetradecane
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₄H₂₉Cl | cas.org |
| Molecular Weight | 232.83 g/mol | scbt.com |
| Appearance | Clear, colorless liquid | chemicalbook.com |
| Melting Point | -3 °C to 4.9 °C | cas.orglookchem.com |
| Boiling Point | 292 - 295 °C | cas.orgchemicalbook.com |
| Density | 0.859 - 0.86 g/cm³ | chemicalbook.comlookchem.com |
| Refractive Index | 1.446 - 1.448 at 20 °C | chemicalbook.comlookchem.com |
| Water Solubility | <0.01 g/L at 20 °C | lookchem.com |
| CAS Number | 2425-54-9 | cas.org |
Properties
CAS No. |
90622-69-8 |
|---|---|
Molecular Formula |
C26H54Cl2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-chlorododecane;1-chlorotetradecane |
InChI |
InChI=1S/C14H29Cl.C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-14H2,1H3;2-12H2,1H3 |
InChI Key |
GAEFOPDYLRXWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCl.CCCCCCCCCCCCCl |
Origin of Product |
United States |
Mechanistic Studies of 1 Chlorododecane and 1 Chlorotetradecane Reactivity
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. This process involves the removal of the halogen from the alpha-carbon and a proton from the adjacent beta-carbon. For primary alkyl halides, the bimolecular E2 pathway is more common than the E1 pathway, which would require the formation of an unstable primary carbocation. iitk.ac.inmasterorganicchemistry.com
The E2 (Elimination, Bimolecular) reaction is a concerted, single-step process where a base removes a beta-hydrogen at the same time the C-C pi bond is formed and the leaving group departs. iitk.ac.in
Conditions: The E2 pathway is favored over the SN2 pathway under specific conditions:
Strong, Sterically Hindered Bases: Strong bases are required for the E2 mechanism. libretexts.org Using a bulky, non-nucleophilic base, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), greatly favors elimination over substitution. The steric hindrance of the base makes it difficult to attack the electrophilic carbon (SN2) but allows it to abstract a less-hindered beta-hydrogen (E2). libretexts.org
High Temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.
Product Selectivity: For 1-chlorododecane (B51209) and 1-chlorotetradecane (B127486), all beta-hydrogens are on the second carbon of the chain. Therefore, E2 elimination leads to the formation of a single, unambiguous alkene product: 1-dodecene (B91753) and 1-tetradecene, respectively. Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene, is not a factor here as there is only one possible constitutional isomer for the resulting alkene. iitk.ac.in
| Condition | Favors SN2 Pathway | Favors E2 Pathway |
|---|---|---|
| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) libretexts.org |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMSO, acetone) | Less polar solvents can be used, often the conjugate acid of the base (e.g., tert-butanol). |
Interactions with Inorganic Surfaces and Surface Chemistry
The interaction of 1-chlorododecane and its longer-chain counterpart, 1-chlorotetradecane, with semiconductor surfaces, particularly silicon, reveals a complex interplay of physical and chemical processes. These interactions are foundational for potential applications in molecular electronics and nanoscale patterning.
Physisorption and Dissociative Attachment on Semiconductor Surfaces
Studies on the adsorption of 1-halododecanes, including 1-chlorododecane, on the Si(111)-7x7 surface have shown that these molecules initially physisorb, interacting with the surface through weak van der Waals forces. At room temperature, scanning tunneling microscopy (STM) has revealed the presence of both physisorbed monomers and dimers of 1-chlorododecane on the Si(111)-7x7 surface. The initial stage of interaction involves the chlorine atom of the molecule reacting with a dangling bond of a silicon adatom.
While direct dissociative attachment of the C-Cl bond for 1-chlorododecane on Si(111)-7x7 is not as readily observed as for its bromo- and iodo-alkane counterparts, the potential for such a reaction exists. In the case of chlorine's interaction with the Si(111)-7x7 surface, a single chlorine atom initially reacts with an adatom's dangling bond. At higher coverages, further chlorine atoms can insert into the Si-Si backbonds between the adatom and the rest-atom layers. nih.gov For multifunctional molecules like 3-chloropropyne on Si(111)-7x7, dissociative adsorption at room temperature occurs through the cleavage of the C-Cl bond, leading to the formation of a C-Si linkage. nih.gov This suggests that under certain conditions, such as thermal activation, the C-Cl bond in 1-chlorododecane and 1-chlorotetradecane could also undergo dissociative attachment, leading to a covalently bound alkyl chain on the silicon surface.
The table below summarizes the observed adsorption states for 1-chlorododecane on the Si(111)-7x7 surface.
| Adsorbed Species | Description | Surface |
| Physisorbed Monomer | Single 1-chlorododecane molecule weakly bound to the surface. | Si(111)-7x7 |
| Physisorbed Dimer | Two 1-chlorododecane molecules associated on the surface. | Si(111)-7x7 |
| Potential Chemisorbed Species | Alkyl chain covalently bonded to the surface following C-Cl bond dissociation. | Si(111)-7x7 |
Molecular Dynamics of Adsorbate Interactions and Corral Formation
The dynamics of 1-chlorododecane molecules on the Si(111)-7x7 surface are crucial for the formation of self-assembled structures. STM studies have elucidated the formation of stable dimeric "corrals" by 1-halododecanes, including 1-chlorododecane. nih.govaip.org These corrals are circular dimeric structures that form around specific features of the Si(111)-7x7 surface reconstruction.
Two primary types of corrals have been identified:
Type I: These corrals form around the corner holes of the Si(111)-7x7 unit cell.
Type II: These corrals are centered around corner adatoms. nih.govaip.org
The formation of these corrals is a dynamic process involving the interaction of mobile physisorbed monomers. aip.org At high surface coverage, mobile vertical monomers are believed to collide and form immobile horizontal dimers, which constitute the corrals. nih.gov At lower coverages, the mechanism is thought to involve mobile vertical monomers colliding with immobile horizontal monomers to form the corral structures. nih.gov The kinetics of corral formation for 1-chlorododecane have been studied by varying the deposition rate and surface coverage, revealing a clear dependence of the ratio of monomers to dimers on these parameters. aip.org
A proposed mechanism for corral formation involves the following steps:
Mobile, physisorbed vertical monomers move along the dimer rows of the Si(111)-7x7 surface. researchgate.netresearchgate.net
These monomers meet at a corner hole, where their motion is decelerated. researchgate.netresearchgate.net
Following migration to an adjacent corner adatom, the two vertical monomers "fall" to form a stable, horizontal dimer, creating either a Type I or Type II corral. researchgate.netresearchgate.net
The stability of these corrals, which can persist at temperatures above 100°C, suggests a significant intermolecular attraction between the alkyl chains of the 1-chlorododecane molecules. aip.org
Reaction Mechanisms in Metal Halide Nanostructure Synthesis
Long-chain alkyl halides, including 1-chlorododecane and 1-chlorotetradecane, can play a role as ligands or surface-capping agents in the colloidal synthesis of metal halide nanocrystals, such as cesium lead halide perovskites (CsPbX3, where X = Cl, Br, I). rsc.orgchemborun.com While the specific mechanistic details for 1-chlorododecane and 1-chlorotetradecane are not extensively documented in dedicated studies, their function can be inferred from the general role of alkylammonium halides and other ligands in these syntheses. nih.gov
In the synthesis of perovskite nanocrystals, ligands are crucial for controlling the size, shape, and colloidal stability of the nanoparticles. chemborun.comescholarship.org They achieve this by modulating the reactivity of the precursors and passivating the surface of the growing nanocrystals. The interaction between the ligands and the nanocrystal surface is often dynamic, involving equilibria between bound and unbound states. escholarship.org
For cesium lead halide nanocrystals, the surface chemistry is complex and can be represented as a core surrounded by an inner shell and an outer shell of ligands. nih.gov The stability of the nanocrystals in solution is determined by the balance of interactions between the nanocrystal core, the ligands, and the solvent. nih.gov
In the context of 1-chloroalkanes, the chlorine headgroup can interact with the metal cations (e.g., Pb2+) on the nanocrystal surface, while the long alkyl chain provides steric stabilization in nonpolar solvents. The specific binding and reaction mechanism would involve the coordination of the chloride ion to surface lead atoms. While detailed mechanistic studies specifically isolating the role of 1-chlorododecane or 1-chlorotetradecane are not prevalent, their behavior would be analogous to other alkylammonium halides which are known to influence the crystallization kinetics and final morphology of the nanocrystals. chemborun.com The choice of ligands, including the length of the alkyl chain and the nature of the halide, can significantly impact the resulting nanocrystal properties, such as their shape (e.g., quantum dots, nanocubes, nanorods, or nanoplatelets).
The table below outlines the general roles of ligands in the synthesis of metal halide nanostructures, which would be applicable to 1-chlorododecane and 1-chlorotetradecane.
| Role of Ligand | Mechanistic Aspect |
| Precursor Solubilization | Forms complexes with metal halide precursors, influencing their reactivity. |
| Growth Control | Binds to specific crystal facets, directing anisotropic growth and determining the final shape of the nanocrystal. |
| Surface Passivation | Caps the nanocrystal surface, preventing aggregation and passivating surface trap states. |
| Colloidal Stabilization | Provides steric hindrance, allowing the nanocrystals to be dispersed in a solvent. |
Environmental Transformation and Bioremediation Research
Environmental Fate Modeling and Predictive Studies
Persistent Organic Pollutant (POP) Characteristics in Relation to Chain Length and Chlorination
Chlorinated alkanes, also known as chlorinated paraffins, are categorized based on their carbon chain length: short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C18 and longer). nih.govwikipedia.org Their potential to persist in the environment, bioaccumulate, and be transported over long distances is closely linked to their chain length and degree of chlorination. nih.gov
Generally, as the carbon chain length and the degree of chlorination increase, the persistence and bioaccumulation potential of these compounds also tend to increase. researchgate.net For instance, SCCPs have been classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their persistence, bioaccumulation potential, and toxicity. nih.govresearchgate.net LCCPs, including those in the C18-C20 range, are also under scrutiny for their PBT (Persistent, Bioaccumulative, and Toxic) properties. service.gov.uk
The physical-chemical properties that influence their POP characteristics include:
Volatility: Longer-chain chlorinated alkanes have lower volatility, which means they are less likely to be transported long distances in the atmosphere in the gaseous phase but can be transported adsorbed to particles. pops.int
Water Solubility: Solubility in water decreases with increasing chain length and chlorination, leading to a greater tendency to partition into sediment and biota.
Octanol-Water Partition Coefficient (Kow): A higher log Kow value, indicative of greater lipophilicity, is associated with increased bioaccumulation potential. pops.int MCCPs, for example, have measured log Kow values that suggest a high potential for bioaccumulation. pops.int
Table 3: Influence of Chain Length and Chlorination on POP Characteristics
| Characteristic | Effect of Increasing Chain Length | Effect of Increasing Chlorination |
|---|---|---|
| Persistence | Generally increases. researchgate.net | Generally increases. researchgate.net |
| Bioaccumulation Potential | Generally increases. researchgate.net | Generally increases. researchgate.net |
| Long-Range Transport | Lower volatility leads to transport on particles. pops.int | Influences partitioning behavior. |
| Water Solubility | Decreases. | Decreases. |
Bioaccumulation and Biotransformation Potential in Ecological Systems
The bioaccumulation of chlorinated alkanes like 1-chlorododecane (B51209) and 1-chlorotetradecane (B127486) in ecological systems is a significant concern. nih.gov Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This potential is often assessed using metrics like the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). nih.gov
The extent of bioaccumulation is influenced by the compound's lipophilicity (as indicated by its log Kow), with more lipophilic compounds tending to accumulate in the fatty tissues of organisms. nih.gov However, the relationship is not always straightforward, as biotransformation (metabolism) can significantly reduce the concentration of these compounds in an organism. nih.gov
Biotransformation pathways for chlorinated alkanes can include hydroxylation, dechlorination, and the decomposition of the carbon chain. nih.gov The ability of an organism to metabolize these compounds varies between species and is influenced by the specific structure of the chloroalkane, including its chain length and the position of the chlorine atoms. researchgate.netnih.gov For example, 1-chlorododecane has been shown to have a high bioaccumulation potential, although it is also considered to be readily biodegradable, which may mitigate its persistence in the environment. epa.gov
Recent studies have shown that LCCPs can accumulate to higher concentrations in terrestrial animals compared to marine species. researchgate.net This highlights the importance of considering different ecosystems when assessing the bioaccumulation potential of these compounds. researchgate.net
Table 4: Factors Affecting Bioaccumulation and Biotransformation
| Factor | Description |
|---|---|
| Lipophilicity (log Kow) | Higher values generally lead to greater accumulation in fatty tissues. nih.gov |
| Biotransformation | Metabolic processes like hydroxylation and dechlorination can reduce accumulation. nih.gov |
| Species | Different organisms have varying abilities to metabolize and eliminate chlorinated alkanes. researchgate.net |
| Chain Length | Influences the rate and pathways of biotransformation. researchgate.net |
| Chlorination Degree | Affects the compound's susceptibility to metabolic breakdown. researchgate.net |
Sorption Mechanisms on Zeolites
Zeolites, which are crystalline microporous aluminosilicates, can be effective adsorbents for chlorinated alkanes due to their well-defined pore structures and tunable surface properties. acs.orgnih.gov The sorption of alkanes onto zeolites is influenced by a combination of factors related to both the zeolite and the alkane molecule.
The primary mechanisms governing the sorption of nonpolar molecules like chlorinated alkanes on zeolites are van der Waals forces and hydrophobic interactions. nih.gov The size and shape of the zeolite's pores play a crucial role in size-selective separation, allowing smaller molecules to enter while excluding larger ones. acs.org
Key factors influencing the sorption of chlorinated alkanes on zeolites include:
Zeolite Structure: The pore size, channel dimensions, and connectivity of the zeolite framework determine which molecules can be adsorbed. acs.org
Zeolite Composition: The Si/Al ratio affects the polarity and surface properties of the zeolite. nih.gov A higher Si/Al ratio generally results in a more hydrophobic surface, which can enhance the adsorption of nonpolar organic molecules. nih.gov
Alkane Properties: The size, shape, and degree of branching of the alkane molecule influence how it fits within the zeolite pores, leading to entropy effects that can favor the sorption of certain isomers. nih.govresearchgate.net For chlorinated alkanes, the position and number of chlorine atoms can also affect their interaction with the zeolite surface.
The adsorption process can be influenced by experimental conditions such as temperature and pressure, as well as the presence of other competing molecules like water. nih.gov
Table 5: Factors Influencing Sorption of Chlorinated Alkanes on Zeolites
| Factor | Influence on Sorption |
|---|---|
| Zeolite Pore Size | Determines molecular accessibility and size exclusion. acs.org |
| Zeolite Si/Al Ratio | Affects surface hydrophobicity and interaction with nonpolar molecules. nih.govnih.gov |
| Alkane Chain Length | Influences diffusion and packing within the zeolite pores. nih.gov |
| Alkane Branching | Affects the entropy of sorption, leading to selective adsorption. nih.govresearchgate.net |
| Temperature and Pressure | Can alter the equilibrium and kinetics of adsorption. nih.gov |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 1-chlorododecane (B51209) and 1-chlorotetradecane (B127486), enabling their separation from complex mixtures for subsequent identification and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and robust technique for the analysis of volatile and semi-volatile compounds like 1-chlorododecane and 1-chlorotetradecane. In this method, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.
The separation is typically achieved using a non-polar capillary column, such as one with a DB-1 stationary phase. The temperature-programmed retention allows for the effective separation of the long-chain chloroalkanes from other components in a mixture. The NIST WebBook provides retention indices for both 1-chlorododecane and 1-chlorotetradecane on various columns, which aids in their identification. nist.govnist.gov The mass spectrometer serves as a highly specific detector, confirming the identity of the eluting peaks by their unique mass spectra, which show characteristic isotopic patterns for chlorine-containing fragments.
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary |
| Stationary Phase | DB-1, SE-30, or similar non-polar phases |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp ~60°C, ramp to ~300°C at 10-15°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
While GC-MS is well-suited for 1-chlorododecane and 1-chlorotetradecane, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for less volatile or thermally unstable compounds. However, long-chain chloroalkanes are relatively nonpolar and lack easily ionizable functional groups, which can result in poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI).
To overcome this limitation, chemical derivatization is employed. ddtjournal.comresearchgate.net This process involves reacting the chloroalkane with a reagent to introduce a charged or easily ionizable moiety onto the molecule. For a primary chloroalkane, this is typically achieved through a nucleophilic substitution reaction where the chlorine atom is replaced. For instance, reaction with a tertiary amine could yield a quaternary ammonium (B1175870) salt, which is permanently charged and highly suitable for ESI-MS analysis. Derivatization enhances sensitivity and can also improve chromatographic separation on reversed-phase columns. ddtjournal.com Although this is a powerful strategy, its application must be carefully considered, as the derivatization reaction itself adds complexity to the sample preparation process.
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups within 1-chlorododecane and 1-chlorotetradecane.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of 1-chlorododecane and 1-chlorotetradecane. For these specific 1-chloroalkanes, NMR confirms the position of the chlorine atom on the terminal carbon (C1).
In the ¹H NMR spectrum, the protons on the carbon directly attached to the chlorine atom (the α-carbon) are deshielded by the electronegative chlorine and thus appear at a characteristic downfield chemical shift, typically around 3.5 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. chemicalbook.com In the ¹³C NMR spectrum, the effect of the chlorine atom is even more pronounced. The C1 carbon signal is shifted significantly downfield to approximately 45 ppm. qorganica.eschemconnections.org The chemical shifts of the subsequent carbons in the alkyl chain are also affected, with the influence diminishing with distance from the chlorine atom. This allows for unambiguous assignment of the structure. qorganica.es
| Compound | Nucleus | Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| 1-Chlorododecane | ¹H | Cl-CH ₂- (C1) | ~3.53 (t) |
| -CH ₃ (C12) | ~0.88 (t) | ||
| ¹³C | C H₂-Cl (C1) | ~45.1 | |
| C H₃ (C12) | ~14.1 | ||
| 1-Chlorotetradecane | ¹H | Cl-CH ₂- (C1) | ~3.53 (t) |
| -CH ₃ (C14) | ~0.88 (t) | ||
| ¹³C | C H₂-Cl (C1) | ~45.1 | |
| C H₃ (C14) | ~14.1 |
Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound. In the context of 1-chlorododecane and 1-chlorotetradecane, MS is used to confirm the chain length and the presence of chlorine. The mass spectrum of a chloroalkane is characterized by the presence of a molecular ion peak (M⁺) that appears as a doublet, with the two peaks separated by two mass units (M and M+2). This is due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with an intensity ratio of approximately 3:1.
The fragmentation pattern under electron ionization is also highly informative. Common fragmentation pathways for long-chain 1-chloroalkanes include:
Loss of a chlorine radical (•Cl) : This results in an alkyl cation [M-35]⁺ or [M-37]⁺.
Loss of HCl : This can occur through rearrangement, leading to an alkene cation [M-36]⁺.
Alpha-cleavage : The breaking of the C1-C2 bond.
Alkyl chain fragmentation : A series of peaks separated by 14 amu (corresponding to CH₂ units) is characteristic of the long alkyl chain. libretexts.org
These fragmentation patterns serve as a molecular fingerprint, allowing for the confirmation of the carbon chain length and providing clues to the position of the chlorine atom, which helps in distinguishing between different isomers. researchgate.net
| m/z (³⁵Cl / ³⁷Cl) | Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 204 / 206 | [C₁₂H₂₅Cl]⁺˙ | Molecular Ion (M⁺) |
| 169 | [C₁₂H₂₅]⁺ | Loss of •Cl radical |
| 91 / 93 | [C₅H₁₀Cl]⁺ | Cyclic chloronium ion via rearrangement |
| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |
Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular structure and bonding. It has emerged as a rapid and non-destructive method for the online quantitative analysis of chlorine content in chlorinated paraffins. libretexts.orgresearchgate.netlibretexts.org This technique relies on the detection of specific vibrational modes of the carbon-chlorine (C-Cl) bond.
Research has shown that the chlorination of paraffins leads to the appearance of two distinct Raman peaks in the 600-700 cm⁻¹ region. ddtjournal.comresearchgate.net These peaks are associated with different rotational conformers (isomers) of the C-Cl bond relative to the carbon backbone, specifically the SHH and SHC conformations. The intensity ratio of these two peaks correlates directly with the degree of chlorination. By calculating the ratio of the areas of the peak at ~610-618 cm⁻¹ (SHH) and the peak at ~668-690 cm⁻¹ (SHC), a quantitative measure of the chlorine content can be achieved. libretexts.orgresearchgate.net This ratiometric approach provides a fast and accurate analysis without the need for extensive sample preparation, making it suitable for industrial quality control. libretexts.org
| Raman Shift (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 610 - 618 | C-Cl stretch (SHH conformation) | Intensity decreases with higher chlorination. |
| 668 - 690 | C-Cl stretch (SHC conformation) | Intensity increases with higher chlorination. |
Chemometric Approaches in Analytical Characterization
The analytical characterization of chlorinated paraffins (CPs), including 1-chlorododecane and 1-chlorotetradecane, presents a formidable challenge due to the immense complexity of commercial CP products. uea.ac.uk These products are not single compounds but are complex mixtures that can contain tens to hundreds of thousands of individual congeners, isomers, and stereoisomers, which defy conventional analytical separation and quantification. uea.ac.ukresearchgate.net Chemometrics, a discipline that utilizes mathematical and statistical methods to analyze chemical data, offers powerful tools to manage and interpret the complex datasets generated from the analysis of CPs. eg.net
Chemometric techniques are crucial for deconvolving the complex signals obtained from analytical instruments, primarily mass spectrometers. One key approach involves the mathematical deconvolution of soft ionization high-resolution mass spectra, which allows for the resolution of individual congener groups (defined by a specific carbon chain length 'n' and chlorine number 'm', denoted as CnClm). wur.nl This is essential because the physical and chemical properties, and therefore the environmental fate and toxicity, can vary substantially between different congeners. nih.gov
A significant hurdle in CP quantification is the variation in instrument response factors across different congener groups and between analytical standards and the CPs present in a sample. nih.gov Chemometric methods have been developed to compensate for these differences. For instance, studies have shown a linear correlation between the total response factor of a short-chain chlorinated paraffin (B1166041) (SCCP) mixture and its chlorine content. nih.gov This allows for the calculation of a more accurate total response factor for the specific CP composition within a sample, thereby improving quantification accuracy compared to conventional procedures that rely on a standard with a perfectly matching degree of chlorination. nih.gov Furthermore, predictive models based on quantum chemistry, such as COSMOthermX, have been used to calculate gas chromatographic (GC) retention indices for various CP congeners. nih.govchemrxiv.org These predicted values correlate well with experimental data and help in identifying congeners based on their molecular structure and chlorination pattern. nih.govchemrxiv.org
Common chemometric techniques applied in the broader field of analytical chemistry, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), are also instrumental in handling the multivariate data from CP analysis. eg.net These methods are adept at building calibration models from overlapping spectral data, which is characteristic of CP analysis, enabling quantification without complete physical separation of the components.
| Chemometric Technique | Application in Chlorinated Paraffin Analysis | Reference |
|---|---|---|
| Spectral Deconvolution | Resolves mass spectra of complex mixtures into signals for individual congener groups (CnClm). | wur.nl |
| Response Factor Correction | Compensates for differences in instrument response between standards and samples by correlating response factors with properties like chlorine content. | nih.gov |
| Predictive Modeling (e.g., COSMOthermX) | Predicts physicochemical properties, such as GC retention indices, to aid in the identification of specific congeners without the need for individual standards. | nih.govchemrxiv.org |
| Multivariate Calibration (e.g., PLS, PCR) | Develops quantitative models from complex, overlapping analytical signals, enabling the determination of CP concentrations in various matrices. | eg.net |
Analytical Reference Standards for Chlorinated Paraffins
The accurate identification and quantification of chlorinated paraffins like 1-chlorododecane and 1-chlorotetradecane are fundamentally dependent on the availability of high-quality analytical reference standards. uea.ac.uk However, the production and certification of such standards are exceptionally challenging due to the same compositional complexity that complicates their analysis. researchgate.net The theoretical number of possible CP congeners is vast, making the synthesis and isolation of individual standards for every possible compound practically unfeasible. uea.ac.ukresearchgate.net
A significant limitation in the field is the insufficient number of commercially available single-chain or single-congener reference standards. uea.ac.uk While standards for specific compounds like 1-chlorododecane exist, they are part of a very small pool compared to the thousands of congeners present in technical mixtures. This scarcity becomes more acute for medium-chain (MCCP) and long-chain chlorinated paraffins (LCCP). uea.ac.uk The analysis is often further complicated because the congener profiles in commercially available standards may not accurately reflect the profiles found in environmental samples or industrial products, leading to quantification errors. uea.ac.uknih.gov
Consequently, analysts typically rely on well-characterized technical CP mixtures as calibration standards. These standards are defined by their carbon chain length range (e.g., C10-C13 for SCCPs, C14-C17 for MCCPs) and an average percentage of chlorination by weight (e.g., 52%, 55.5%, 63%). researchgate.netosti.govgcms.cz While this approach is pragmatic, it introduces uncertainty because the instrument response can vary for different congeners within the same homologous group. osti.gov The accuracy of quantification, therefore, heavily relies on how closely the congener pattern of the standard matches that of the sample. Additionally, issues such as cross-contamination have been identified in some commercially available complex CP mixture standards, further complicating accurate analysis. uea.ac.uk The development of a more extensive and better-characterized set of standards, including more single-chain and homologue-group-specific standards, is considered a critical need to reduce the complexity and improve the accuracy of CP determination. uea.ac.uk
| Standard Type | Description | Common Examples/Specifications | Challenges and Limitations |
|---|---|---|---|
| Single Congener Standards | A solution containing a single, purified chlorinated paraffin compound. | 1-Chlorododecane; 1,2,9,10-tetrachlorodecane | Extremely limited availability for the vast number of possible congeners. uea.ac.uk |
| Single Chain-Length Standards | Mixtures containing CPs of only one carbon chain length (e.g., C14) but with a range of chlorination degrees. | C14-CPs with 37% Cl; C14-CPs with 45% Cl; C14-CPs with 53% Cl | Insufficient number available to cover all chain lengths and chlorination patterns found in technical products. uea.ac.uk |
| Technical Mixture Standards | Complex mixtures characterized by a range of carbon chain lengths and an average chlorine content. | SCCP (C10-C13) 51.0% Cl; SCCP (C10-C13) 55.5% Cl; MCCP (C14-C17) 52% Cl | Congener distribution may not match samples; potential for cross-contamination; introduces quantification uncertainty. uea.ac.uknih.govosti.gov |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 1-chlorododecane (B51209), DFT calculations are instrumental in understanding its stability, reactivity, and the electronic effects governing its chemical reactions.
DFT can be employed to calculate the geometries of 1-chlorododecane and the transition states of its reactions, providing insights into reaction mechanisms and energy barriers. For instance, in cross-coupling reactions where 1-chlorododecane might be a substrate, DFT can help in elucidating the intricate electronic interactions and the energetics of the catalytic cycle.
Global chemical reactivity descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), can predict the relative stability and reactivity of 1-chlorododecane and its isomers. A larger HOMO-LUMO energy gap, for example, is indicative of higher stability and lower reactivity. These descriptors are valuable for comparing the reactivity of 1-chlorododecane with other halogenated alkanes.
A computational study on the dechlorination of chloroalkanes using Rh(I) complexes has utilized DFT to map out the catalytic cycle. The study determined the turnover-determining states and turnover frequencies for the C(sp3)–Cl bond activation. The steps identified include metal insertion into the C–Cl bond, which is a crucial step in the functionalization of chloroalkanes like 1-chlorododecane. rsc.org
Table 1: Key Applications of DFT in the Study of 1-Chlorododecane
| Application | Description | Insights Gained |
|---|---|---|
| Geometric Optimization | Determination of the lowest energy structure of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |
| Frequency Analysis | Calculation of vibrational frequencies. | Confirms that the optimized structure is a true minimum on the potential energy surface and allows for the prediction of infrared spectra. |
| Transition State Search | Locating the highest energy point along a reaction coordinate. | Helps in understanding reaction mechanisms and calculating activation energies. |
| Reactivity Descriptors | Calculation of properties like HOMO-LUMO gap, chemical hardness, and electrophilicity. | Allows for the prediction and comparison of chemical reactivity. |
Molecular Dynamics Simulations for Interfacial Phenomena and Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed, atomistic-level insights into the behavior of 1-chlorododecane in various environments, its conformational dynamics, and its interactions with other molecules.
MD simulations are particularly useful for investigating the behavior of 1-chlorododecane at interfaces, which is crucial for understanding its role in the formation of surfactants and their self-assembly into micelles. By simulating a system containing 1-chlorododecane and other relevant molecules (e.g., water, other surfactants), researchers can observe the dynamic processes of micelle formation and the orientation of the molecules at the oil-water interface. This information is complementary to experimental techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS).
The conformational landscape of 1-chlorododecane, which describes the various shapes the molecule can adopt due to rotation around its single bonds, can also be explored using MD simulations. This is important as the conformation of the molecule can influence its physical properties and reactivity. Studies on the parent alkane, n-dodecane, have utilized MD simulations to investigate its detachment from surfaces and its transport properties, providing a framework for understanding the behavior of 1-chlorododecane in similar contexts.
For instance, MD simulations have been used to study the aggregation of surfactants in dodecane, revealing the formation of reverse micelles. avestia.com Such studies can be extended to systems involving 1-chlorododecane to understand how the presence of the chlorine atom affects the aggregation behavior and the resulting microstructure.
Table 2: Applications of Molecular Dynamics Simulations for 1-Chlorododecane
| Application Area | Phenomenon Studied | Key Insights |
|---|---|---|
| Surfactant Self-Assembly | Micelle formation and structure | Dynamics of aggregation, critical micelle concentration, shape and size of micelles. |
| Interfacial Behavior | Adsorption at oil-water or air-water interfaces | Orientation of molecules at the interface, reduction of interfacial tension. |
| Conformational Analysis | Flexibility of the alkyl chain | Distribution of different conformers, influence of the chlorine atom on chain dynamics. |
| Transport Properties | Diffusion in different media | Calculation of diffusion coefficients, understanding mobility in complex systems. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. These models are valuable for predicting the fate and impact of chemicals like 1-chlorododecane in the environment, especially when experimental data is scarce.
The environmental behavior of 1-chlorododecane is influenced by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). epa.gov QSPR models can predict these properties based on molecular descriptors derived from the chemical structure of 1-chlorododecane.
A significant application of QSPR is in predicting the toxicity of chemicals to aquatic organisms. A study on chlorinated alkanes developed a QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) model to predict their acute in vivo toxicity to fish. The model found a strong correlation between toxicity and hydrophobicity, as modeled by the calculated log Kow. acs.orgnih.gov Such models are applicable to 1-chlorododecane and can be used to estimate its potential environmental risk. The developed QSAR model is applicable for chlorinated alkanes with up to 10 carbon atoms and log Kow values between 1.71 and 5.70. acs.orgnih.gov
Furthermore, multimedia environmental fate models, which can incorporate QSPR predictions, are used to simulate the distribution and persistence of chlorinated paraffins in the environment. These models consider processes like long-range transport and bioaccumulation, providing a comprehensive picture of the environmental fate of compounds like 1-chlorododecane. nih.gov
Table 3: Predicted Environmental Properties of 1-Chlorododecane
| Property | Predicted Value/Behavior | Significance |
|---|---|---|
| Water Solubility | Low | Tends to partition out of the water phase. |
| Vapor Pressure | Moderate | Can volatilize into the atmosphere. |
| Octanol-Water Partition Coefficient (log Kow) | High (estimated at 6.49) | High potential for bioaccumulation in fatty tissues of organisms. |
| Mobility in Soil | Low | Expected to be relatively immobile in soil. epa.gov |
| Persistence | Not expected to be persistent | Readily biodegradable in standard tests. epa.gov |
Prediction of Thermochemical Properties of Long-Chain Halogenated Alkanes
The thermochemical properties of 1-chlorododecane, such as its enthalpy of formation, are fundamental for understanding its stability and the energetics of its chemical reactions. Computational methods provide a means to predict these properties, which can be challenging to measure experimentally for a large number of compounds.
Quantum mechanical calculations, including DFT and more advanced ab initio methods, can be used to calculate the gas-phase heat of formation of 1-chlorododecane. These calculations often employ isodesmic reactions, where the types of chemical bonds are conserved on both sides of the reaction, to reduce computational errors. nih.gov The NIST Chemistry WebBook provides a value for the gas-phase enthalpy of formation of 1-chlorododecane. nist.gov
For condensed-phase properties, such as the enthalpy of vaporization or sublimation, computational models can also be employed. These models, in conjunction with calculated gas-phase heats of formation, allow for the prediction of condensed-phase heats of formation. dtic.mil
Table 4: Thermochemical Data for 1-Chlorododecane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H25Cl | nist.gov |
| Molecular Weight | 204.780 g/mol | nist.gov |
| Enthalpy of formation of gas at standard conditions (ΔfH°gas) | -343.5 ± 2.9 kJ/mol | nist.gov |
| Standard liquid enthalpy of combustion (ΔcH°liquid) | -8041.5 ± 1.6 kJ/mol | chemeo.com |
These computational approaches are crucial for building a comprehensive understanding of the chemical and physical properties of 1-chlorododecane, from its electronic structure and reactivity to its behavior in complex environmental systems.
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Selective Halogenation and Dehalogenation
The synthesis of 1-chlorododecane (B51209) and 1-chlorotetradecane (B127486) relies on the selective chlorination of the corresponding alkanes. Future research is directed towards developing more efficient and selective catalytic systems. The direct selective halogenation of unactivated C(sp3)–H bonds is a significant area of interest. worktribe.com Recent advancements include the use of nano Ag/AgCl catalysts under visible light, which has shown high selectivity for mono-halide substituted products. worktribe.com This method presents a potentially valuable route for the direct chlorination of saturated hydrocarbons. worktribe.com
Visible-light-induced photocatalysis is another promising avenue. nih.gov Research in the last decade has yielded positive results for the halogenation of various organic molecules, including alkyls, using photoredox catalysis. nih.gov Heterogeneous catalysts, such as Cu-MnO, are being explored due to their cost-effectiveness and versatility, showing moderate to high yields for monohalogenated products. nih.gov Furthermore, understanding the role of the hydrogen halide in oxyhalogenation over catalysts like europium oxychloride can provide insights into controlling product distribution between alkyl halides and olefins. rsc.org The development of these novel catalytic systems aims to improve reaction efficiency, reduce energy consumption, and minimize the formation of unwanted byproducts.
Engineering of Biocatalysts for Enhanced Chloroalkane Transformation and Bioremediation
Biocatalysis offers an environmentally benign approach for the transformation and remediation of chloroalkanes. Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, converting haloalkanes to their corresponding alcohols. nih.govacs.org These enzymes are potential biocatalysts for both industrial applications and bioremediation. acs.org Future research will focus on engineering these enzymes for enhanced activity, stability, and substrate specificity towards long-chain chloroalkanes like 1-chlorododecane and 1-chlorotetradecane.
Phylogenetic analysis has shown that haloalkane dehalogenases are related to epoxide hydrolases within the α/β hydrolase superfamily. acs.org While enzymes from organisms like Xanthobacter and Rhodococcus can hydrolyze short-chain alkyl halides, the specificity for longer chains needs improvement. acs.org Additionally, flavin-dependent halogenases (FDHs) are being investigated for their ability to perform selective halogenation, which could be reverse-engineered for dehalogenation. nih.govresearchgate.net The isolation and engineering of microorganisms, such as Pseudomonas aeruginosa, that can degrade long-chain alkanes in contaminated environments, is also a key research area. nih.gov Bioaugmentation with such strains could enhance the bioremediation of soils and water contaminated with these compounds. nih.gov
Advanced In Situ Spectroscopic Probes for Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving 1-chlorododecane and 1-chlorotetradecane is crucial for process optimization. Advanced in situ spectroscopic techniques are critical for real-time monitoring of these reactions. spectroscopyonline.comfrontiersin.org Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide valuable information on the changes in chemical bonding and the formation of intermediates during a reaction. spectroscopyonline.comfrontiersin.org
A significant development is the use of fluorescent probes to study enzyme kinetics. nih.govmuni.cz Fluorescent substrates that change their properties during a catalytic cycle can serve as powerful tools for studying the mechanism of enzymes like haloalkane dehalogenases. nih.govmuni.cz Stopped-flow fluorescence/FRET analysis has enabled the monitoring of individual reaction steps, including substrate binding, chemical transformation, and product release, all within a single experiment. nih.gov Future research will likely focus on developing more sensitive and specific probes for monitoring both chemical and enzymatic reactions of long-chain chloroalkanes in complex matrices.
Elucidation of Complex Environmental Transformation Networks and Pathways
Long-chain chloroalkanes are persistent in the environment and can bioaccumulate. naturvardsverket.se Understanding their environmental fate and transformation is essential for assessing their ecological impact. These compounds can be transported over long distances in the atmosphere and have been detected in remote areas. Future research will aim to elucidate the complex networks and pathways of their transformation in various environmental compartments, including air, water, and soil.
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
The integration of experimental data with computational modeling provides a powerful approach to gain a comprehensive understanding of the properties and reactivity of 1-chlorododecane and 1-chlorotetradecane. Computational methods can be used to study reaction mechanisms, predict physical properties, and assess the potential for environmental impact. stanford.edueuropa.eu
Gas-phase studies of SN2 reactions, for example, can help to define the core reactivity of haloalkanes in the absence of solvent effects, which can then be compared to solution-phase data to understand the role of the solvent. stanford.edu Computational approaches are also being used for the grouping and assessment of chemicals, which can help in predicting the behavior of compounds like 1-chlorotetradecane based on data from similar molecules. europa.eu Future research will likely see a greater synergy between experimental techniques and computational chemistry to investigate the structure-property-reactivity relationships of these long-chain chloroalkanes, leading to more accurate predictions of their behavior in both industrial processes and the environment.
Q & A
Basic Questions
Q. What are the standard synthesis protocols for 1-chlorotetradecane, and how can reproducibility be ensured?
- Methodological Answer : The synthesis of 1-chlorotetradecane typically involves a two-step reaction:
Reaction of tetradecanol with thionyl chloride (SOCl₂) under reflux to form the intermediate.
Purification via distillation or column chromatography. Key parameters include temperature control (60–80°C) and stoichiometric excess of SOCl₂ (1.2–1.5 equivalents).
- Reproducibility : Document reaction conditions (time, temperature, molar ratios) and validate purity using GC-MS or NMR. For multi-step syntheses, intermediate characterization (e.g., FTIR for -OH elimination) is critical .
- Data Table :
| Parameter | Optimal Range | Characterization Method |
|---|---|---|
| Reaction Temperature | 60–80°C | Thermocouple monitoring |
| SOCl₂ Equivalents | 1.2–1.5 | Titration |
| Purity Validation | >98% | GC-MS, ¹H NMR |
Q. Which spectroscopic techniques are most effective for characterizing 1-chlorododecane and 1-chlorotetradecane?
- Methodological Answer :
- ¹H NMR : Identify alkyl chain protons (δ 0.8–1.6 ppm) and terminal -CH₂Cl groups (δ 3.4–3.6 ppm).
- GC-MS : Confirm molecular ion peaks (e.g., m/z 246 for C₁₄H₂₉Cl) and rule out side products.
- FTIR : Detect C-Cl stretching vibrations (550–750 cm⁻¹).
Always compare results with literature data for known compounds .
Q. What safety protocols are essential when handling these chlorinated alkanes in the lab?
- Methodological Answer :
- Use fume hoods to avoid inhalation (oral LD₅₀ for 1-chlorododecane: ~2000 mg/kg in rats).
- Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation.
- Store in sealed containers away from oxidizing agents. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of 1-chlorododecane?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Catalyst type (e.g., ZnCl₂ vs. none), temperature (40°C vs. 70°C), and reaction time (2h vs. 6h).
- Response Variable : Yield (%) measured via gravimetry.
- Analysis : Use ANOVA to identify significant interactions. For example, ZnCl₂ may reduce reaction time but increase byproduct formation .
Q. What computational approaches predict the environmental persistence of 1-chlorotetradecane?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aquatic environments (pH 7–9).
- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation half-lives using logP and molecular weight.
- Validation : Compare predictions with experimental OECD 301F biodegradation test data .
Q. How can researchers resolve contradictions in reported reaction kinetics for chlorinated alkane derivatives?
- Methodological Answer :
Systematic Review : Compare experimental setups (e.g., solvent polarity, initiators).
Control Experiments : Replicate disputed conditions (e.g., trace water in solvent).
Advanced Analytics : Use stopped-flow IR to capture intermediate species.
Discrepancies often arise from unaccounted variables like trace impurities or oxygen inhibition .
Q. What methodologies assess the ecological toxicity of 1-chlorododecane in aquatic systems?
- Methodological Answer :
- Acute Toxicity Tests : Use Daphnia magna (48h LC₅₀) and algal growth inhibition assays.
- Chronic Exposure : Evaluate bioaccumulation potential via octanol-water partition coefficients (logKₒw ≈ 7.2 for 1-chlorododecane).
- Regulatory Alignment : Align with OECD Guidelines 201 (algae) and 211 (daphnia) .
Key Considerations for Experimental Design
- Data Integrity : Use LIMS (Laboratory Information Management Systems) to track raw data and metadata, ensuring reproducibility .
- Ethical Compliance : Obtain institutional approval for ecotoxicity studies involving live organisms .
- Literature Gaps : Prioritize questions addressing understudied areas (e.g., long-term stability in polymer matrices or catalytic degradation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
